REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][N:3]=1.Cl[CH2:9][CH:10]=O.C([O-])(O)=O.[Na+]>C(O)CCC>[Br:1][C:2]1[S:6][C:5]2=[N:7][CH:9]=[CH:10][N:4]2[N:3]=1 |f:2.3|
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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BrC1=NN=C(S1)N
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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C(CCC)O
|
Name
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|
Quantity
|
15 mL
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Type
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reactant
|
Smiles
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ClCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling the reaction mixture
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Type
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EXTRACTION
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Details
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The mixture was extracted three times with ethylacetate
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic phase dried with sodium sulphate
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Type
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CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
|
Details
|
The resulting material was purified via silica-gel column chromatography
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Name
|
|
Type
|
product
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Smiles
|
BrC1=NN2C(S1)=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |